Cas no 485-71-2 (Cinchonidine)

Cinchonidine structure
商品名:Cinchonidine
Cinchonidine 化学的及び物理的性質
名前と識別子
-
- (8alpha,9r)-cinchonan-9-ol
- ALPHA-QUINIDINE
- A-QUINIDINE
- CINCHONAN-9-OL,(8,9R)-
- (-)-CINCHONIDINE
- CINCHONIDINE
- L-CINCHONIDINE
- (8-alpha,9r)-cinchonan-9-o
- (8alpha,9theta)-cinchonan-9-o
- (8s,9r)-cinchonidine
- 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl-
- Cinchonan-9-ol
- Cinchonan-9-ol, (8alpha,9R)-
- Cinchovatine
- CINCHONIDINE: CINCHONAN-9-OL,(8,9R)-,
- [8α,9R]-Cinchonan-9-ol
- CINCHONIDINE(RG)
- Cinchonan-9-ol, (8α,9R)-
- (+)-cinchonine
- 1-Cinchonidine
- chinchonidine
- Cinchondine
- 4-Quinolyl-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- (8S,9R)-cinchonan-9-ol
- 1U622LRA8Z
- Cinchonan-9-ol, (8a,9R)-
- (8-alpha,9R)-Cinchonan-9-ol
- Cinchonan-9-ol, (8.alpha.,9R)-
- (8alpha,9R)Cinchonan-9-ol
- (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
- AI3-1
- α-Quinidine
- Cinchonidine,98%
- FT-0623823
- CS-0267207
- F0001-1271
- Z104474148
- CHEMBL15134
- SCHEMBL732494
- MLS006011421
- VS-03255
- SB40649
- 1071759-34-6
- .alpha.-Quinidine
- CHEBI:183479
- MLS002637808
- GNF-PF-5411
- KMPWYEUPVWOPIM-UHFFFAOYSA-N
- (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
- AKOS000118852
- NS00010165
- WLN: T66 BNJ EYQ- DT66 A B CNTJ A1U1
- NSC6176
- (8.alpha.,9R)-Cinchonan-9-ol
- alpha -quinidine
- AKOS022060412
- {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(quinolin-4-yl)methanol
- SY011344
- AB00973495-02
- (8alpha ,9R)-Cinchonan-9-ol
- CCG-245136
- Cinchonan-9-ol, (8alpha ,9R)-
- 118-10-5
- NCGC00094864-01
- FT-0665046
- Cinchonan-9-ol,9R)-
- FT-0658646
- 4-QUINOLYL(5-VINYL-1-AZABICYCLO[2.2.2]OCT-2-YL)METHANOL
- HMS3369H22
- BCP18343
- SMR001488502
- NCGC00094864-03
- HMS3372L22
- (S)-Quinolin-4-yl[(1S,2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- NCGC00094864-04
- 9-epi-Cinchonidine
- Cinchonan-9-ol, (8alpha 9R)-
- cinchonine
- FT-0665045
- FT-0627743
- EN300-19538
- nchem.180-comp1b
- NCGC00094864-02
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
- SY010860
- NSC5364
- (+)-Cinchonine; D-Cinchonine
- (8a,9R)-Cinchonan-9-ol, 9CI
- NS00076878
- quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
- NS00100765
- MLS002153905
- KBio2_001645
- SR-05000001575-6
- Cinchonidine,(S)
- Prestwick_66
- Cinchonidine, 96%
- Cinchonidine, purum, >=98.0% (dried material, NT)
- AKOS016008633
- QUININE SULFATE IMPURITY B [WHO-IP]
- 485-71-2 (free base)
- Q412713
- SBI-0051617.P002
- KBio1_000501
- NSC-757800
- (-) cinchonidine
- HY-N0173
- AI3-15317
- SPBio_000937
- (R)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(QUINOLIN-4-YL)METHANOL [WHO-IP]
- (-)-Cinchonidine, 99% (total base), may cont. up to 5% quinine
- CINCHONIDINE [WHO-IP]
- (R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- Spectrum3_001745
- CS-0007887
- MFCD00006783
- NCGC00262526-04
- (-)-Cinchonidine, analytical standard
- NSC 5364
- Spectrum2_000719
- NCGC00178057-01
- QUININE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- DTXSID60883396
- EINECS 207-622-3
- AB00052182_03
- SPECTRUM1500839
- TCMDC-123934
- KBio2_006781
- BSPBio_003450
- (R)-4-quinolyl-[(2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- SDCCGMLS-0066969.P001
- QUININE SULFATE IMPURITY B [EP IMPURITY]
- SR-05000001575-1
- BRD-K39079086-001-05-0
- KMPWYEUPVWOPIM-KODHJQJWSA-N
- (1R)-quinolin-4-yl((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- (R)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- SR-05000001575-7
- BSPBio_000512
- KBio2_004213
- HMS2096J14
- -Quinidine
- CCG-36455
- HMS2092M14
- HMS1921K14
- CINCHONIDINE [WHO-DD]
- Pharmakon1600-01500839
- UNII-1U622LRA8Z
- Spectrum5_002073
- NSC-5364
- HMS2235F22
- (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- IDI1_000501
- Spectrum4_001173
- NSC757800
- HMS501J03
- CCG-37735
- (-)cinchonidine
- SCHEMBL159532
- (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
- Z1954806302
- QUININE BISULFATE HEPTAHYDRATE IMPURITY B [WHO-IP]
- NINDS_000501
- SR-05000001575-8
- (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- F15420
- BRD-K17661460-001-04-0
- KBioSS_001645
- 485-71-2
- Cinchovatine-
- KBio3_002670
- STR04708
- CINCHONIDINE [MI]
- NCGC00178057-02
- CHEMBL533841
- BRD-K17661460-001-03-2
- SR-05000001575
- SMR001233254
- EN300-708682
- KBioGR_001805
- CHEBI:3703
- BRD-K39079086-001-07-6
- DivK1c_000501
- BPBio1_000564
- Cinchonan-9-ol, (8-alpha,9R)-
- QUININE BISULFATE IMPURITY B [WHO-IP]
- Spectrum_001165
- Prestwick3_000606
- Cinchonan-9-ol, (8a alpha,9R)-
- DTXCID801022930
- ((4s)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)(quinolin-4-yl)methanol
- (8a,9R)-Cinchonan-9-ol
- NCGC00262526-10
- [(4s)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
- (R)-[(1R,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](quinolin-4-yl)methanol
- QUININE HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- QUININE SULFATE IMPURITY B (EP IMPURITY)
- Cinchonan-9-ol, (8-alpha,9R)-(9CI)
- Quinine hydrochloride impurity B
- cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isomer
- (R)-((4S,5S,7S)-5-Ethenyl-1-azabicyclo(2.2.2)octan-7-yl)-quinolin-4-ylmethanol
- (R)-((2S,4S,5R)-5-ETHENYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(QUINOLIN-4-YL)METHANOL
- QUININE SULFATE IMPURITY B
- 524-61-8
- BRD-K39079086-001-06-8
- (R)-((2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
- QUININE BISULFATE HEPTAHYDRATE IMPURITY B
- cinchonidine sulfate(2:1)
- QUININE BISULFATE IMPURITY B
- Cinchonidine
-
- MDL: MFCD00006783
- インチ: 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1
- InChIKey: KMPWYEUPVWOPIM-KODHJQJWSA-N
- ほほえんだ: O([H])[C@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 89690
計算された属性
- せいみつぶんしりょう: 294.17300
- どういたいしつりょう: 294.173
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4
- 互変異性体の数: 未確定
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: 白色斜方板状又は角柱状結晶
- 密度みつど: 1.0863 (rough estimate)
- ゆうかいてん: 204-206 ºC
- ふってん: 464.5°C at 760 mmHg
- フラッシュポイント: 234.7 °C
- 屈折率: -107.5 ° (C=1, EtOH)
- PH値: 9 (0.2g/l, H2O, 20℃)
- ようかいど: 0.25g/l
- すいようせい: 不溶性
- あんていせい: Stable, but light-sensitive. Incompatible with strong oxidizing agents.
- PSA: 36.36000
- LogP: 3.10250
- マーカー: 2286
- 酸性度係数(pKa): 5.80, 10.03(at 25℃)
- ようかいせい: 水に溶けない
- かんど: Light Sensitive
- ひせんこうど: -115 º (c=1, EtOH)
Cinchonidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S36/37
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:GD2975000
-
危険物標識:
- リスク用語:R20/21/22
- 包装グループ:III
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装等級:III
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- セキュリティ用語:6.1(b)
- TSCA:Yes
- どくせい:LD50 i.p. in rats: 206 mg/kg (Johnson, Poe); LD50 orally in quail: >316 mg/kg (Schafer)
Cinchonidine 税関データ
- 税関コード:2939200000
- 税関データ:
中国税関コード:
2939200000
Cinchonidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N0173-10mM*1 mL in DMSO |
Cinchonidine |
485-71-2 | 98.20% | 10mM*1 mL in DMSO |
¥220 | 2024-04-18 | |
Chemenu | CM104698-500g |
cinchonidine |
485-71-2 | 98% | 500g |
$498 | 2023-01-06 | |
Chemenu | CM104698-1000g |
cinchonidine |
485-71-2 | 98% | 1000g |
$846 | 2023-01-06 | |
BAI LING WEI Technology Co., Ltd. | 232996-500G |
Cinchonidine, 98.5% |
485-71-2 | 98.5% | 500G |
¥ 5885 | 2022-04-26 | |
eNovation Chemicals LLC | D489550-25g |
Cinchonidine |
485-71-2 | 97% | 25g |
$125 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294029A-100g |
Cinchonidine, |
485-71-2 | 100g |
¥3099.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1317-1 mL * 10 mM (in DMSO) |
Cinchonidine |
485-71-2 | 98.15% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 934398-5G |
Cinchonidine, 98%, for synthesis |
485-71-2 | 98% | 5G |
¥ 126 | 2022-04-26 | |
TRC | C441925-500mg |
Cinchonidine |
485-71-2 | 500mg |
$ 65.00 | 2023-09-08 | ||
TRC | C441925-1g |
Cinchonidine |
485-71-2 | 1g |
$ 98.00 | 2023-09-08 |
Cinchonidine 関連文献
-
Jogesh Deka,L. Satyanarayana,G. V. Karunakar,Pradip Kr. Bhattacharyya,Kusum K. Bania Dalton Trans. 2015 44 20949
-
Md. Masud Parvez,Naoki Haraguchi,Shinichi Itsuno Org. Biomol. Chem. 2012 10 2870
-
Alfons Baiker Chem. Soc. Rev. 2015 44 7449
-
Junya Liang,Jianping Deng J. Mater. Chem. B 2016 4 6437
-
Richard P. K. Wells,Neil R. McGuire,Xiaobao Li,Robert L. Jenkins,Paul J. Collier,Robin Whyman,Graham J. Hutchings Phys. Chem. Chem. Phys. 2002 4 2839
-
Fizza Iftikhar,Hamad Ali,Syed Ghulam Musharraf RSC Adv. 2019 9 17551
-
Alfons Baiker Chem. Soc. Rev. 2015 44 7449
-
Feriel Ben Nasr,Ivan Alata,Debora Scuderi,Valeria Lepère,Valerie Brenner,Nejm-Eddine Ja?dane,Anne Zehnacker Phys. Chem. Chem. Phys. 2019 21 15439
-
Xueyong Yong,Youping Wu,Jianping Deng Polym. Chem. 2019 10 4441
-
Junghyun Hong,Ilkeun Lee,Francisco Zaera Catal. Sci. Technol. 2015 5 680
推奨される供給者
Amadis Chemical Company Limited
(CAS:485-71-2)Cinchonidine

清らかである:99%
はかる:250.0g
価格 ($):160.0
atkchemica
(CAS:485-71-2)Cinchonidine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ